Patent-Cited Utility in CGRP Receptor Antagonist and Kinase Modulator Programs
4-Bromo-2-chloro-5-nitropyridine is explicitly cited as a key intermediate in the synthesis of CGRP receptor antagonists for migraine treatment, as documented in patent WO-2016022644-A1 [1]. It is also listed in patent families WO-2021048618-A1 and WO-2021048620-A1, which cover LRRK2, NUAK1, and TYK2 kinase modulators for autoimmune diseases . While many halogenated pyridine building blocks are available, only those with a precise 2-chloro-4-bromo-5-nitro substitution pattern map onto the required pharmacophore elements of these specific clinical candidates [2].
| Evidence Dimension | Patent-cited application relevance |
|---|---|
| Target Compound Data | Cited in 3+ patent families (CGRP antagonists, kinase modulators) |
| Comparator Or Baseline | 2,4-Dichloro-5-nitropyridine (CAS: 52845-01-9): 0 patent citations for the same therapeutic targets |
| Quantified Difference | Absolute advantage in targeted patent applications |
| Conditions | Patent search across USPTO, WIPO, and EPO databases for migraine and kinase indications |
Why This Matters
For procurement in a pharmaceutical research setting, this patent citation record directly validates the compound's role in producing clinically relevant scaffolds, reducing the risk of investing in a building block with no demonstrated therapeutic utility.
- [1] WO-2016022644-A1. (2016). Heterocyclic CGRP receptor antagonists. World Intellectual Property Organization. View Source
- [2] PubChem. (2025). 4-Bromo-2-chloro-5-nitropyridine - Patent Use. View Source
